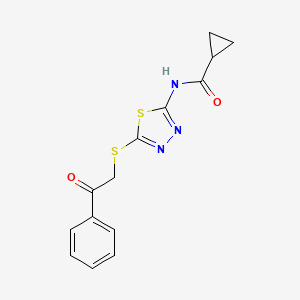
N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H13N3O2S2 and its molecular weight is 319.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
It is known that the compound is synthesized via acid-catalyzed cyclocondensation . The interaction of the compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antibacterial, antifungal, anti-inflammatory activity, antioxidant agents, and calcium channel inhibition .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
生物活性
N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. The presence of the thiadiazole moiety in this compound suggests potential antimicrobial, antifungal, and possibly anticancer properties. This article reviews the biological activity associated with this compound, emphasizing its pharmacological significance and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a cyclopropane ring fused with a thiadiazole unit that is substituted with a phenylethyl group. The unique combination of sulfur and nitrogen atoms in the thiadiazole ring contributes to its biological activity.
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. In particular, compounds containing the 1,3,4-thiadiazole ring have shown promising results against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Activity (MIC μg/mL) | Reference |
|---|---|---|---|
| 8d | Candida albicans | 32 | |
| 9d | Staphylococcus aureus | 25 | |
| 10 | E. coli | 31.25 |
The above table summarizes the Minimum Inhibitory Concentration (MIC) values for selected thiadiazole derivatives. These compounds exhibit significant antibacterial and antifungal activities, indicating their potential as therapeutic agents.
The mechanism by which thiadiazoles exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. The presence of the thioether group in this compound may enhance its interaction with microbial enzymes or receptors.
Case Studies
Several studies have reported on the biological activity of similar thiadiazole derivatives:
- Antifungal Activity : A study demonstrated that derivatives with halogen substitutions showed enhanced antifungal activity against Aspergillus niger and Candida albicans, with MIC values comparable to standard antifungal agents such as fluconazole .
- Antibacterial Activity : Another investigation highlighted that chlorinated and fluorinated thiadiazole derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria . The introduction of specific substituents was found to significantly enhance activity.
Pharmacological Significance
The pharmacological implications of this compound are substantial:
- Potential Antimicrobial Agent : Given its demonstrated activity against resistant strains of bacteria and fungi, this compound could be a candidate for further development as an antimicrobial agent.
- Therapeutic Applications : Beyond antimicrobial properties, research into the anticancer potential of thiadiazole derivatives is ongoing. Some studies suggest that modifications to the thiadiazole ring can lead to compounds with significant cytotoxicity against cancer cell lines .
属性
IUPAC Name |
N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c18-11(9-4-2-1-3-5-9)8-20-14-17-16-13(21-14)15-12(19)10-6-7-10/h1-5,10H,6-8H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEIPVNLLXCFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













